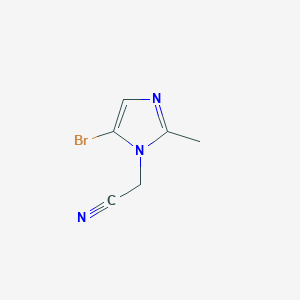
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of a bromine atom and a nitrile group in this compound makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that allow for high yields and purity are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the initial cyclization step.
Arylhalides: Can be used as coupling partners in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocycles.
Applications De Recherche Scientifique
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile involves its interaction with various molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to participate in a range of chemical reactions, which can lead to the formation of active compounds with specific biological activities. The exact molecular targets and pathways depend on the specific application and the structure of the resulting compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylimidazole: Lacks the bromine and nitrile groups, making it less reactive in certain types of chemical reactions.
5-bromo-1-methyl-1H-imidazole: Similar structure but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is unique due to the presence of both the bromine atom and the nitrile group. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C6H6BrN3 |
|---|---|
Poids moléculaire |
200.04 g/mol |
Nom IUPAC |
2-(5-bromo-2-methylimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-5-9-4-6(7)10(5)3-2-8/h4H,3H2,1H3 |
Clé InChI |
GQERXCGQCCTSPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)
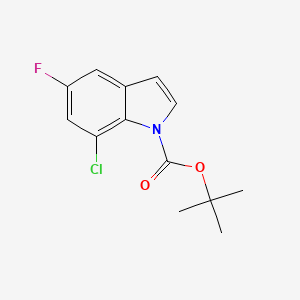

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
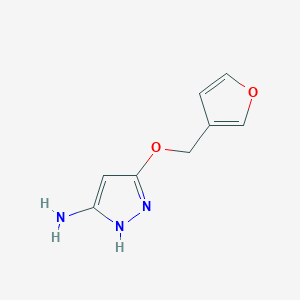

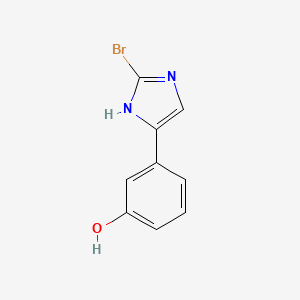
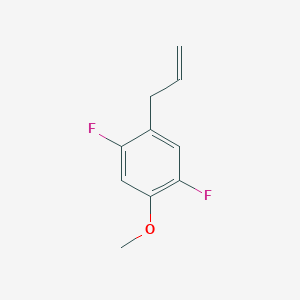
![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)
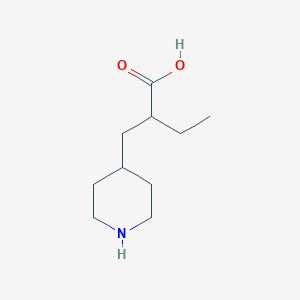
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
